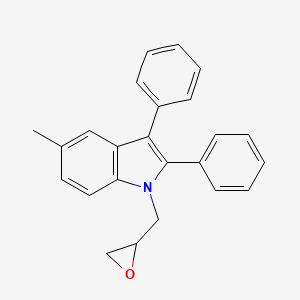![molecular formula C13H13F2N3O3 B5199484 2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5199484.png)
2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide is a chemical compound that has been widely used in scientific research due to its potent biological properties. This compound has been synthesized using various methods and has shown promising results in various applications, including cancer research, drug discovery, and neurology.
Mécanisme D'action
The mechanism of action of 2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent biological properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide in lab experiments is its potent biological properties. This compound has been shown to have potent anticancer and neuroprotective effects. One limitation of using this compound in lab experiments is that it may have off-target effects that could affect the results of the experiment.
Orientations Futures
There are many future directions for the use of 2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide in scientific research. One future direction is the development of new drugs based on this compound. Another future direction is the study of the mechanism of action of this compound. Additionally, this compound could be used in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research due to its potent biological properties. This compound has been synthesized using various methods and has shown promising results in various applications, including cancer research, drug discovery, and neurology. The mechanism of action of this compound is not fully understood, but it has been shown to have potent anticancer and neuroprotective effects. There are many future directions for the use of this compound in scientific research, including the development of new drugs and the study of the mechanism of action.
Méthodes De Synthèse
2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide is synthesized using a multi-step process. The first step involves the reaction of 2,4-difluoroaniline with 2-methoxyethyl isocyanate to form 2,4-difluoro-N-(2-methoxyethyl)benzamide. The second step involves the reaction of 2,4-difluoro-N-(2-methoxyethyl)benzamide with sodium azide to form 2,4-difluoro-N-(2-methoxyethyl)-1,2,4-oxadiazol-3-amine. The final step involves the reaction of 2,4-difluoro-N-(2-methoxyethyl)-1,2,4-oxadiazol-3-amine with formaldehyde to form this compound.
Applications De Recherche Scientifique
2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide has been widely used in scientific research due to its potent biological properties. This compound has shown promising results in various applications, including cancer research, drug discovery, and neurology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, this compound has been used as a lead compound for the development of new drugs. In neurology, this compound has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2,4-difluoro-N-[[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3/c1-20-5-4-12-17-11(18-21-12)7-16-13(19)9-3-2-8(14)6-10(9)15/h2-3,6H,4-5,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWKQNCMAIKSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC(=NO1)CNC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5199403.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}benzamide](/img/structure/B5199411.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5199412.png)
![4-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5199417.png)


![N'-[2-oxo-2-(1-piperidinyl)acetyl]-2-furohydrazide](/img/structure/B5199446.png)
![N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5199456.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-methoxyphenyl)piperazine](/img/structure/B5199464.png)
![3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5199467.png)
![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)

![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B5199498.png)
